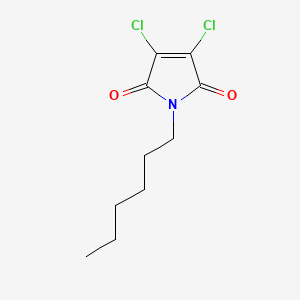
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione typically involves the chlorination of 1-hexyl-1H-pyrrole-2,5-dione. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3,4-dichloro-1-hexyl-1H-pyrrole.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3,4-Dichloro-1-hexyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacology and biochemistry.
Comparison with Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: A closely related compound with similar chemical properties but lacking the hexyl group.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione:
1-Cyclododecyl-3-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione: A more complex derivative with additional functional groups, used in specialized chemical research.
Uniqueness: The presence of the hexyl group in 3,4-Dichloro-1-hexyl-1H-pyrrole-2,5-dione imparts unique physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous, such as in the design of lipophilic drugs or materials.
Properties
CAS No. |
52106-40-8 |
|---|---|
Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
3,4-dichloro-1-hexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-3-4-5-6-13-9(14)7(11)8(12)10(13)15/h2-6H2,1H3 |
InChI Key |
JAXZVAWDXNUFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















